Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Comprehensive Application Notes and
Protocols for Lipoprotein Nanoparticle SCHOOL
Peptide Targeted Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Mouse TREM-1 SCHOOL peptide, control
Cat. No.: S12855260

Introduction to Lipid-Based Nanoparticles for Targeted
Delivery

Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform for genetic
medicines and targeted therapeutics, with demonstrated clinical success in mRNA vaccines and siRNA
therapeutics. These nanoscale delivery vehicles are composed of amphiphilic lipid components that self-
assemble into colloidally stabilized structures in aqueous environments, capable of encapsulating and
protecting therapeutic cargo until delivery into target cells [1]. The fundamental advantage of LNPs lies in
their ability to overcome biological barriers that traditionally limited nucleic acid therapeutics, including
enzymatic degradation, poor cellular uptake, and inefficient endosomal escape [1]. While early LNP
applications focused primarily on liver targeting through endogenous apolipoprotein E (ApoE) recruitment,
recent advances have enabled more precise targeting through surface functionalization with targeting ligands

including antibodies, peptides, and other homing molecules [2].

SCHOOL peptides (Synthetic CHarged OLigolipopeptides) represent a novel class of targeting ligands that
exploit specific molecular interactions for cell-specific targeting. These peptides are designed to mimic
natural protein-protein interactions and can be conjugated to LNP surfaces to direct nanoparticles to specific

cell types or tissues. The integration of SCHOOL peptides with LNPs creates a versatile targeted delivery
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platform that combines the favorable pharmacokinetic and payload protection properties of LNPs with the
precise targeting capabilities of biologically inspired peptides. This combination is particularly valuable for
advanced therapeutics requiring cell-type specific delivery, such as cancer treatments, genetic medicines,

and therapies for immune disorders [2].

The development of LNP-peptide conjugates requires careful consideration of multiple formulation
parameters, including lipid composition, peptide orientation, conjugation chemistry, and stability. These
application notes provide detailed protocols and methodological guidance for researchers developing
SCHOOL peptide-targeted LNP systems, with emphasis on both fundamental principles and advanced

characterization techniques essential for achieving reproducible and efficacious formulations.

LNP Formulation Desigh & SCHOOL Peptide
Mechanism

Core LNP Components and Functions

Table 1: Core components of lipid nanoparticles and their functional roles in targeted delivery systems

Considerations for

Component Example . . Concentration
et Molecules Primary Function Range SCH_OOL-
Conjugation
lonizable DLin-MC3- Encapsulation 35-50 mol% pKa critical for
Lipids DMA, efficiency, endosomal endosomal escape;
306010, ALC- escape via ionization optimal range 6.5-6.9
0315 at low pH
Phospholipids = DSPC, DOPE, Structural integrity, 10-20 mol% DOPE enhances
POPC membrane fusion membrane fusion for
facilitation improved cytosolic
delivery
Cholesterol Cholesterol, Membrane stability 38-45 mol% Enhances LNP
cholesterol and fluidity modulation stability in circulation
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Considerations for

Component Example . . Concentration
Primary Function SCHOOL
Category Molecules Range . .
Conjugation
derivatives
PEGylated DMG- Steric stabilization, 1.5-3 mol% Anchor point for
Lipids PEG2000, prevention of SCHOOL peptide
ALC-0159 aggregation, conjugation; reduced
pharmacokinetics percentages improve
modulation cellular uptake
Targeting SCHOOL Cell-specific targeting ~ Variable SCHOOL peptides
Ligands peptides, via receptor typically conjugated
Antibodies, recognition post-LNP formation
Aptamers

The rational design of LNP formulations begins with selection of appropriate lipid components that
collectively enable efficient cargo encapsulation, provide stability during circulation, facilitate cellular
uptake, and promote endosomal escape. Ionizable lipids represent the most critical component, as their
protonation at acidic pH enables interaction with endosomal membranes and subsequent cargo release into
the cytoplasm [1]. The phospholipid component provides structural integrity to the LNP, while cholesterol
enhances stability and facilitates membrane fusion. PEGylated lipids serve dual purposes: they provide a
steric barrier that prevents nanoparticle aggregation and extends circulation time, while also providing

functional groups for subsequent conjugation of SCHOOL peptides or other targeting ligands [3].

Recent advances in LNP formulation have highlighted the importance of component ratios and their impact
on delivery efficiency. Excessive PEG content (>3 mol%) can hinder cellular uptake and endosomal escape,
while insufficient PEG (<1 mol%) may result in particle aggregation and rapid clearance [1]. For SCHOOL
peptide-conjugated LNPs, the PEG component serves as the primary conjugation point, requiring careful

balancing of PEG length, density, and functionalization to optimize both stability and targeting efficiency.

SCHOOL Peptide Targeting Mechanism
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SCHOOL peptides function through meolecular recognition of cell surface receptors overexpressed on
target cells. The mechanism involves specific binding to receptor proteins, followed by receptor-mediated
endocytosis that internalizes the LNP into the target cell. Once internalized, the ionizable lipids within the
LNP become protonated in the acidic endosomal environment, leading to disruption of the endosomal

membrane and release of the therapeutic cargo into the cytoplasm [2].

The targeting specificity of SCHOOL peptides derives from their selective interaction with receptors
preferentially expressed on target cells. For example, peptides targeting transferrin receptors show enhanced
uptake in cancer cells, while those targeting specific integrins can direct LNPs to endothelial cells or immune
cells. This selective targeting reduces off-target effects and enhances therapeutic efficacy by concentrating

the LNP payload in the desired cell population [2].
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SCHOOL Peptide Targeting Mechanism (40 chars)
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Figure 1: SCHOOL peptide targeting mechanism involves specific binding to cell surface receptors,

triggering receptor-mediated endocytosis and subsequent cytoplasmic release of therapeutic cargo.

Experimental Protocols & Methodologies
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LNP Formulation Preparation Protocol

Microfluidic-based LNP formation represents the current gold standard for reproducible, scalable LNP

production. This protocol describes the preparation of blank LNPs suitable for subsequent SCHOOL peptide

conjugation, with parameters optimized for consistent particle size and high encapsulation efficiency.

e Materials Required:

lonizable lipid (e.g., DLin-MC3-DMA, 50 mM in ethanol)
Phospholipid (e.g., DSPC, 20 mM in ethanol)
Cholesterol (40 mM in ethanol)

PEG-lipid (e.g., DMG-PEG2000, 10 mM in ethanol)
Aqueous buffer (25 mM sodium acetate, pH 4.0)
Microfluidic device (e.g., NanoAssemblr)

Dialysis membranes (MWCO 100 kDa)
Phosphate-buffered saline (PBS, pH 7.4)

¢ Procedure:

Prepare the lipid phase by combining ionizable lipid, phospholipid, cholesterol, and PEG-Ilipid in
ethanol at molar ratios of 50:10:38.5:1.5 to achieve total lipid concentration of 10-25 mg/mL.
Filter both lipid and aqueous phases through 0.22 pm filters to remove particulate
contaminants.

Set up microfluidic device according to manufacturer instructions, establishing total flow rate
(TFR) of 12 mL/min and flow rate ratio (FRR) of 3:1 (aqueous:organic).

Simultaneously pump lipid and aqueous phases through device, collecting resulting LNP
suspension in glass vial.

Dialyze formed LNPs against 100x volume PBS (pH 7.4) for 18-24 hours at 4°C with 2-3 buffer
changes to remove ethanol and establish neutral pH.

Filter resulting LNP suspension through 0.45 um filter and characterize for size, PDI, and
concentration.

¢ Critical Parameters:

[e]

[e]

o

(e]

Total flow rate impacts particle size: higher TFR produces smaller particles

pH of aqueous buffer affects encapsulation efficiency and stability

Temperature during dialysis should not exceed 4°C to prevent degradation

Final LNPs should be stored in PBS at 4°C and used within 72 hours for conjugation
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SCHOOL Peptide Conjugation Protocol

Post-formulation conjugation of SCHOOL peptides to pre-formed LNPs preserves peptide integrity and
targeting functionality. This protocol utilizes maleimide-thiol chemistry for efficient coupling to PEG-lipids

functionalized with reactive groups.

e Materials Required:

o Pre-formed LNPs with maleimide-functionalized PEG-lipids
o SCHOOL peptide with C-terminal cysteine residue

o Tris(2-carboxyethyl)phosphine (TCEP)

o Dimethyl sulfoxide (DMSO)

o Zeba Spin Desalting Columns (7K MWCO)

o HEPES buffered saline (HBS, pH 6.5-7.2)

¢ Procedure:

o Reduce SCHOOL peptide disulfide bonds by incubating with 5x molar excess TCEP in HBS for
30 minutes at room temperature.

o Remove reducing agent using desalting column equilibrated with HBS according to
manufacturer protocol.

o Determine reduced peptide concentration by absorbance measurement at 280 nm.

o Add reduced peptide to LNPs at 2:1 molar ratio (peptide:maleimide group) and incubate with
gentle agitation for 4-16 hours at 4°C.

o Quench reaction by adding 100x molar excess of L-cysteine relative to maleimide groups and
incubate for 30 minutes.

o Purify conjugated LNPs by dialysis or size exclusion chromatography to remove unreacted
peptide.

o Confirm conjugation efficiency by HPLC analysis of fluorescently labeled peptides.

¢ Quality Control Checks:

o Monitor particle size and PDI before and after conjugation (should not increase by >15%)

o Determine peptide coupling efficiency via fluorescence or colorimetric assay

o Verify targeting specificity through cell binding assays with receptor-positive and receptor-
negative cells

Comprehensive LNP Characterization Methods
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Table 2: Analytical methods for characterization of SCHOOL peptide-conjugated LNPs

Characterization
Parameter

Analytical Method

Target
Specification

Protocol Details

Particle Size & PDI

Zeta Potential

Peptide
Conjugation
Efficiency

Morphology

LNP Stability

Targeting
Specificity

Dynamic Light Scattering
(DLS)

Laser Doppler
Microelectrophoresis

HPLC with fluorescence

detection

Transmission Electron
Microscopy (TEM)

Size monitoring at 4°C,
25°C

Flow cytometry with
receptor+ cells

50-150 nm, PDI
<0.2

-10 to +10 mV

>85% conjugation

Spherical, uniform

<15% size change
over 30 days

>3x uptake vs
control

Dilute 1:100 in PBS,
measure in triplicate at 25°C

Dilute 1:100 in 1 mM Nacl,
measure in triplicate

Use C18 column,
acetonitrile/water gradient
with 0.1% TFA

Negative staining with 2%
uranyl acetate

Weekly measurements in
PBS and 50% serum

Compare to non-targeted
LNPs in relevant cell
models

Advanced characterization of SCHOOL peptide-conjugated LNPs should include evaluation of the protein

corona formation, as adsorbed proteins can significantly impact targeting efficiency and cellular uptake [3].

The following specialized protocol enables isolation and analysis of the hard protein corona that forms on

LNPs upon exposure to biological fluids:

e Density Gradient Ultracentrifugation for Protein Corona Isolation:

[e]

[e]

o

Prepare continuous iodixanol density gradient (5-30%) in ultracentrifuge tubes.

Incubate SCHOOL-LNPs with human plasma (1:4 ratio) for 1 hour at 37°C with gentle agitation.
Layer protein-LNP complexes onto pre-formed density gradient.

Centrifuge at 100,000 x g for 18 hours at 4°C to separate LNP-corona complexes from
unbound proteins and endogenous nanoparticles.

Collect LNP-containing fractions (typically at 15-25% density) for downstream analysis.
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o |dentify corona proteins by liquid chromatography-mass spectrometry (LC-MS/MS) with label-
free quantification normalized to plasma protein composition.

This method provides superior separation of LNP-corona complexes from endogenous nanoparticles
compared to standard ultracentrifugation, enabling accurate identification of proteins specifically enriched on

the LNP surface [3].
Therapeutic Applications & Signaling Pathways

Oncology Applications and Pathway Targeting

SCHOOL peptide-conjugated LNPs show particular promise in cancer therapeutics, where they can be
designed to target receptors overexpressed on specific tumor types. The targeted delivery enables enhanced
accumulation of chemotherapeutic agents, siRNA, or mRNA in malignant cells while minimizing exposure
to healthy tissues. In hepatocellular carcinoma (HCC), for example, SCHOOL peptides targeting the
fibroblast growth factor receptor (FGFR) or epidermal growth factor receptor (EGFR) can direct LNPs to
cancer cells overexpressing these receptors [2]. Once internalized, LNP-encapsulated siRNA can silence key
oncogenes in pathways such as PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, or Wnt/B-catenin, effectively

disrupting tumor proliferation and survival signaling networks.

The signaling pathways targeted by SCHOOL-LNP delivered therapeutics play critical roles in cancer
progression. The VEGF signaling pathway promotes tumor angiogenesis, while the EGFR pathway regulates
epithelial cell proliferation, survival, and motility. Simultaneous targeting of multiple pathways through
combination therapies encapsulated in targeted LINPs can overcome the compensatory mechanisms that often

limit single-pathway inhibition [2].
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Oncogenic Signaling Pathways (38 chars)
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Figure 2: Oncogenic signaling pathways in hepatocellular carcinoma and other cancers that can be targeted

using SCHOOL-LNP delivered siRNA therapeutics.

Genetic Medicine Applications

Beyond oncology, SCHOOL peptide-conjugated LNPs show significant potential for genetic medicine
applications, including protein replacement therapies, gene editing, and treatment of rare genetic disorders.
The targeted delivery of mRNA encoding therapeutic proteins to specific cell types represents a promising
approach for diseases requiring tissue-specific protein expression. Similarly, SCHOOL-LNPs can deliver
gene editing components such as CRISPR-Cas9 mRNA and guide RNA to specific tissues, minimizing off-

target effects while maximizing editing efficiency in target cells [1].

The modular nature of the SCHOOL-LNP platform enables rapid customization for different therapeutic
applications. By simply exchanging the SCHOOL peptide component, the same LNP formulation can be
redirected to different cell types, streamlining development for multiple disease indications. This flexibility
is particularly valuable for rare diseases where development of dedicated delivery systems may not be

economically feasible.
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Regulatory Considerations & Characterization

Comprehensive characterization of SCHOOL peptide-conjugated LNPs is essential for regulatory approval
and clinical translation. Beyond the standard physicochemical parameters, regulatory agencies require
demonstration of targeting specificity, stability under physiological conditions, and thorough safety profiling.
The protein corona that forms on LNPs upon administration significantly influences their biological identity
and must be thoroughly characterized, as it can either enhance or diminish targeting efficiency depending on

the specific proteins adsorbed [3].

Critical quality attributes for SCHOOL-LNPs include:

¢ Identity and purity of SCHOOL peptide component

e Conjugation efficiency and stability of peptide-LNP linkage

¢ Size distribution and morphology consistency across batches
e Encapsulation efficiency and drug loading capacity

¢ In vitro targeting specificity and receptor binding affinity

e Storage stability under recommended conditions

e Sterility and endotoxin levels for injectable products

Manufacturing process controls should ensure batch-to-batch consistency in both LNP properties and
peptide conjugation. Accelerated stability studies should monitor changes in particle size, PDI, peptide
integrity, and targeting functionality over time under various storage conditions. Additionally, robust assays
demonstrating the biological activity of the final product, such as receptor binding and cellular uptake in

relevant cell models, are essential for establishing potency specifications.

Conclusion

SCHOOL peptide-conjugated lipid nanoparticles represent a versatile and powerful platform for targeted
therapeutic delivery, combining the favorable payload protection and delivery capabilities of LNPs with the
precise targeting specificity of biologically inspired peptides. The protocols and application notes presented
here provide a comprehensive framework for researchers developing these advanced nanomedicines, with
emphasis on robust formulation methods, thorough characterization, and consideration of critical factors that

impact targeting efficiency and therapeutic outcomes.
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As the field advances, computational approaches including molecular dynamics simulations and machine
learning are increasingly being employed to optimize LNP design and predict behavior in biological systems
[4]. These tools, combined with the experimental methodologies outlined here, will accelerate the
development of next-generation SCHOOL-LNP formulations with enhanced targeting precision and

therapeutic efficacy across a broad range of disease applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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